molecular formula C12H11BrN2O2 B2747237 5-bromo-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone CAS No. 400088-46-2

5-bromo-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

Cat. No. B2747237
CAS RN: 400088-46-2
M. Wt: 295.136
InChI Key: MXCKGINOAXQUDQ-UHFFFAOYSA-N
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Description

5-bromo-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (BMPP) is a chemical compound belonging to the pyridazinone family of heterocyclic compounds. It is a synthetic compound, created through the reaction of 4-methylphenol and 5-bromo-2-methoxy-3(2H)-pyridazinone. BMPP has been extensively studied due to its wide range of applications in scientific research, specifically in the fields of biochemistry and physiology.

Scientific Research Applications

Synthesis of Pyridazinone Derivatives

The synthesis of 5-bromo-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone derivatives has been explored in various studies. These derivatives are obtained through processes such as Friedel-Crafts acylation, cyclization of intermediary keto acids, and reactions with hydrazine hydrate. The modifications include condensation with aromatic aldehydes, dehydrogenation, and Michael addition reactions, leading to a range of pyridazinone compounds with diverse potential applications in pharmaceuticals and materials science (Soliman & El-Sakka, 2011).

Antifungal and Antibacterial Properties

Some pyridazinone derivatives exhibit moderate antifungal and antibacterial activities, offering potential use in developing new antimicrobial agents. These activities are attributed to the structure-activity relationships inherent to the pyridazinone core and its various substitutions, providing insights into the design of new compounds for medical applications (Abdel Ghani, 1991).

Biological Activity in Agriculture

The agricultural sector benefits from the biological activity of pyridazinone derivatives as herbicides and plant growth regulators. The mode of action involves the inhibition of photosynthesis and other plant physiological processes, making these compounds valuable for weed control and crop management. Research into these mechanisms provides a basis for the development of more effective and selective agrochemicals (Hilton et al., 1969).

properties

IUPAC Name

5-bromo-4-methoxy-2-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-8-3-5-9(6-4-8)15-12(16)11(17-2)10(13)7-14-15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCKGINOAXQUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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